Cas no 2379322-67-3 ((1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol)
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol
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- MDL: MFCD32631954
- Inchi: 1S/C12H12ClFN2O/c1-7-10(6-17)8(2)16(15-7)12-4-3-9(13)5-11(12)14/h3-5,17H,6H2,1-2H3
- InChI Key: AWLTXRAKGCEKCW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)F)N1C(C)=C(CO)C(C)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 269
- XLogP3: 2.5
- Topological Polar Surface Area: 38
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559872-250 mg |
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol; . |
2379322-67-3 | 250MG |
€513.20 | 2022-07-29 | ||
| abcr | AB559872-500 mg |
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol; . |
2379322-67-3 | 500MG |
€878.80 | 2022-07-29 | ||
| abcr | AB559872-250mg |
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol; . |
2379322-67-3 | 250mg |
€563.40 | 2024-08-02 | ||
| abcr | AB559872-500mg |
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol; . |
2379322-67-3 | 500mg |
€781.30 | 2024-08-02 | ||
| abcr | AB559872-1g |
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol; . |
2379322-67-3 | 1g |
€1072.80 | 2024-08-02 |
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol Suppliers
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on (1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Research Brief on (1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 2379322-67-3)
The compound (1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 2379322-67-3) has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active molecules. Recent studies have focused on its structural characteristics, synthetic pathways, and potential applications in drug discovery.
Structural analysis reveals that this pyrazole derivative possesses unique electronic properties due to the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methyl) substituents on its aromatic system. The hydroxymethyl group at the 4-position provides a versatile handle for further chemical modifications, making it particularly valuable in medicinal chemistry applications.
Several research groups have reported improved synthetic methods for this compound, with recent publications demonstrating more efficient routes with higher yields (typically 75-85%) and better purity profiles. The optimized procedures often involve multi-step sequences starting from commercially available 4-chloro-2-fluoroaniline, with key steps including cyclocondensation and selective functional group transformations.
In pharmacological studies, derivatives of this compound have shown promising activity against various biological targets. Recent screening data indicate moderate inhibitory effects against certain kinase enzymes involved in inflammatory pathways, with IC50 values in the low micromolar range. These findings suggest potential applications in developing anti-inflammatory agents, though further structure-activity relationship studies are needed to optimize potency and selectivity.
The compound's metabolic stability and pharmacokinetic properties have been investigated in preliminary ADME studies. Results show reasonable metabolic stability in liver microsome assays, with half-lives exceeding 60 minutes in both human and rodent models. These characteristics, combined with its synthetic accessibility, make it an attractive scaffold for further medicinal chemistry exploration.
Recent patent filings have highlighted the compound's utility in various therapeutic areas, particularly in central nervous system disorders and metabolic diseases. One notable application involves its use as a key intermediate in the synthesis of novel GABAA receptor modulators, demonstrating the versatility of this chemical scaffold in drug discovery programs.
Future research directions may focus on expanding the structural diversity around this core scaffold, exploring new synthetic methodologies, and conducting more comprehensive biological evaluations. The compound's unique combination of structural features and demonstrated biological activity positions it as a valuable tool in chemical biology and a promising starting point for drug discovery efforts.
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